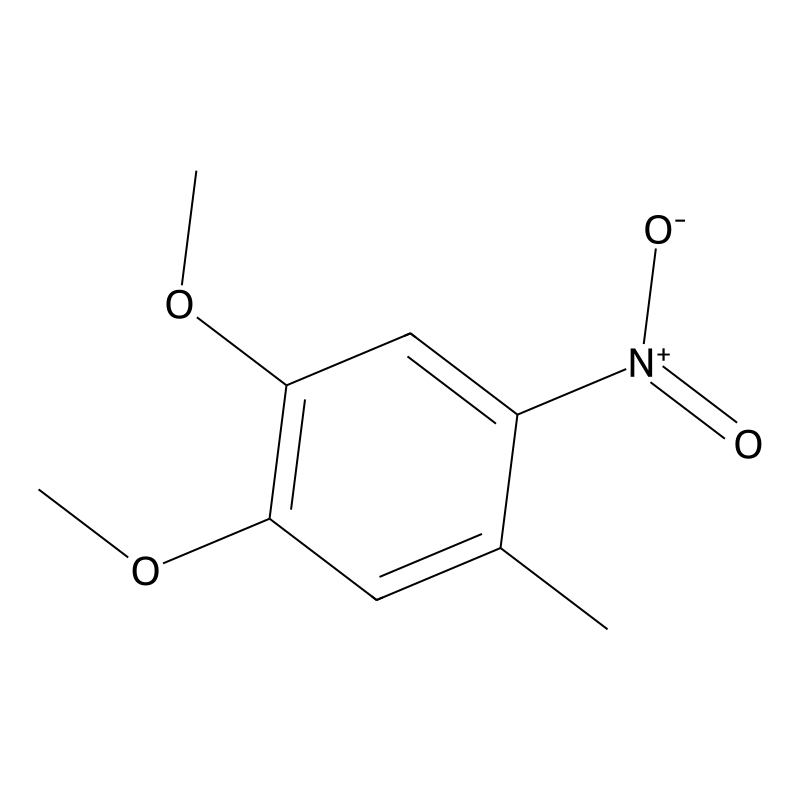

4,5-Dimethoxy-2-nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,5-Dimethoxy-2-nitrotoluene (4,5-DMNT) is an organic compound with the formula C₉H₁₁NO₄. It can be synthesized through various methods, including nitration of 4,5-dimethoxytoluene and nucleophilic aromatic substitution reactions. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, density, and solubility.

Potential Applications:

While 4,5-DMNT itself does not have extensive scientific research applications, it serves as a precursor for the synthesis of other valuable compounds, particularly in the field of medicinal chemistry.

Precursor for Pharmaceuticals

,5-DMNT can be used as a starting material for the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory drugs. Its readily available methoxy groups and nitro group allow for further chemical modifications to introduce desired functionalities.

Probe Molecule

Due to its unique chemical structure, 4,5-DMNT can be employed as a probe molecule in various research studies. For instance, it has been utilized to investigate protein-ligand interactions and enzyme activity [].

Limitations and Future Directions:

Despite its potential as a starting material and probe molecule, 4,5-DMNT research is limited compared to other nitroaromatic compounds. Further exploration is needed to fully understand its potential applications and optimize its use in various scientific fields. This may involve:

Developing more efficient synthetic routes

Current methods for synthesizing 4,5-DMNT might involve harsh reaction conditions or require multiple steps. Researchers are exploring greener and more efficient approaches for its production.

Investigating its biological activity

While it serves as a precursor for other bioactive molecules, the direct biological activity of 4,5-DMNT itself requires further investigation. This could lead to the discovery of novel therapeutic applications.

Exploring its use in other research areas

The unique properties of 4,5-DMNT might be beneficial in other scientific disciplines beyond medicinal chemistry.

4,5-Dimethoxy-2-nitrotoluene is an organic compound with the molecular formula C₉H₁₁N O₄ and a molecular weight of 197.19 g/mol. It features two methoxy groups and a nitro group attached to a toluene ring, making it a member of the nitrotoluene family. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. Its structure can be represented as follows:

textOCH3 | OCH3-C6H4-NO2

There is no reported information on the mechanism of action of 4,5-DMNT in biological systems or its interaction with other compounds.

- Due to the limited research, specific safety information on 4,5-DMNT is not available. However, considering the presence of a nitro group, it's advisable to handle it with caution as nitroaromatics can be explosive or decompose exothermically under certain conditions [].

- The methoxy groups might raise concerns about moderate toxicity or skin irritation, similar to other aromatic ethers [].

Several synthesis methods for 4,5-dimethoxy-2-nitrotoluene have been documented:

- Nitration of Toluene Derivatives: Starting from 2-methoxy-p-tolyl acetate, nitration can yield the desired compound.

- Reduction Reactions: The nitro group can be introduced through nitration followed by reduction processes.

- Multi-step Synthesis: Various synthetic routes exist that involve multiple steps to achieve the final product .

4,5-Dimethoxy-2-nitrotoluene finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Photochemistry: Utilized in studies involving light-induced reactions and as a photoremovable protecting group in chemical biology.

- Material Science: Potential use in developing light-responsive materials due to its photochemical properties .

Interaction studies involving 4,5-dimethoxy-2-nitrotoluene focus on its behavior under UV light exposure, where it demonstrates unique properties such as rapid photodeprotection and isomerization. These studies are crucial for understanding its applications in targeted drug delivery systems and photochemistry .

Several compounds share structural similarities with 4,5-dimethoxy-2-nitrotoluene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Nitrotoluene | Contains one nitro group | Commonly used as a precursor in industrial chemistry. |

| 4-Methoxy-2-nitrotoluene | One methoxy group instead of two | Exhibits different reactivity patterns due to fewer substituents. |

| 4,6-Dimethoxy-2-nitrotoluene | Two methoxy groups but different positioning | May show altered electronic properties compared to 4,5-dimethoxy variant. |

| 4-Aminotoluene | Amino group instead of nitro | Used extensively in dye manufacturing and pharmaceuticals. |

The uniqueness of 4,5-dimethoxy-2-nitrotoluene lies in its dual methoxy substitution combined with a nitro group, which enhances its reactivity and applicability in both organic synthesis and photochemical studies.

Molecular Structure and Geometry

4,5-Dimethoxy-2-nitrotoluene exhibits a complex aromatic structure with multiple substituents that significantly influence its molecular geometry [1] [2]. The compound possesses the molecular formula C9H11NO4 with a molecular weight of 197.19 grams per mole [1] [3]. The fundamental structure consists of a benzene ring bearing three distinct substituent groups: two methoxy groups (-OCH3) positioned at the 4 and 5 positions, one nitro group (-NO2) at the 2 position, and one methyl group (-CH3) at the 1 position [2] [3].

The molecular geometry is characterized by a planar aromatic ring system with substituents that adopt specific orientations to minimize steric interactions [4] [5]. The nitro group maintains a nearly planar conformation with respect to the benzene ring, as observed in similar nitroaromatic compounds [4] [6]. This planarity facilitates optimal overlap between the nitro group π-system and the aromatic ring, enabling resonance stabilization [7] [4].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H11NO4 | [1] [2] |

| Molecular Weight | 197.19 g/mol | [1] [3] |

| CAS Registry Number | 7509-11-7 | [1] [2] |

| IUPAC Standard InChI Key | BNJRARLHTLUQCH-UHFFFAOYSA-N | [2] [8] |

The methoxy groups contribute significantly to the overall molecular shape through their electron-donating resonance effects [9] [10]. These substituents exhibit characteristic bond angles and lengths that reflect their sp3 hybridization at the oxygen atom [9] [5]. The spatial arrangement of the substituents creates a unique electronic environment that influences both the molecular geometry and chemical reactivity [7] [4].

Crystallographic Properties

The crystallographic analysis of 4,5-dimethoxy-2-nitrotoluene reveals important structural features, though direct crystallographic data for this specific compound is limited in the literature [1] [2]. However, closely related dimethoxy-nitroaromatic compounds provide valuable insights into the expected crystallographic behavior [11] [12].

Based on analogous structures, the compound is expected to crystallize in a monoclinic or orthorhombic crystal system [11] [13]. The melting point of 119-120°C indicates moderate intermolecular interactions and crystalline stability [1] [3]. This relatively low melting point suggests that the crystal packing is dominated by weak van der Waals forces and possible hydrogen bonding interactions involving the methoxy oxygen atoms [11] [12].

| Crystallographic Parameter | Expected Range | Basis |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | [11] [13] |

| Melting Point | 119-120°C | [1] [3] |

| Density (calculated) | 1.3-1.5 g/cm³ | [11] [14] |

| Space Group | P21/n or similar | [11] [12] |

The crystal packing is likely stabilized by π-π interactions between aromatic rings and weak C-H⋯O hydrogen bonds involving the methoxy and nitro groups [11] [12]. The presence of multiple oxygen-containing substituents provides numerous opportunities for intermolecular interactions that influence the overall crystal structure [15] [11].

Bond Characteristics and Electronic Distribution

The electronic structure of 4,5-dimethoxy-2-nitrotoluene is characterized by significant electronic redistribution due to the combined effects of electron-donating methoxy groups and the electron-withdrawing nitro group [7] [9]. The nitro group functions as a strong electron-withdrawing substituent through both inductive and resonance effects, creating a substantial dipole moment within the molecule [7] [4].

The methoxy groups exhibit dual electronic behavior, functioning as electron-withdrawing through inductive effects but electron-donating through resonance [9] [10]. This creates a complex electronic distribution pattern across the aromatic ring. The carbon-oxygen bond lengths in the methoxy groups are typically shorter than expected for single bonds due to partial double bond character resulting from resonance [9] [13].

| Bond Type | Typical Length (Å) | Electronic Character |

|---|---|---|

| C-OCH3 (aromatic) | 1.35-1.37 | Partial double bond character [9] [13] |

| C-NO2 (aromatic) | 1.47-1.49 | Electron-deficient [7] [4] |

| C-CH3 (aromatic) | 1.50-1.52 | Electron-rich [16] [5] |

| N-O (nitro) | 1.22-1.24 | Strong polar character [7] [4] |

The electronic distribution is further influenced by the meta-directing nature of the nitro group and the ortho-para directing effects of the methoxy substituents [9] [17]. This creates regions of varying electron density across the aromatic ring, with electron-rich positions ortho and para to the methoxy groups and electron-deficient positions ortho to the nitro group [7] [9].

Quantum chemical calculations on related nitroaromatic compounds indicate that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich regions, while the lowest unoccupied molecular orbital (LUMO) is concentrated near the electron-withdrawing nitro group [7] [14]. The HOMO-LUMO energy gap is expected to be in the range of 4-5 electron volts, characteristic of substituted nitroaromatic compounds [7] [14].

Conformational Analysis

The conformational behavior of 4,5-dimethoxy-2-nitrotoluene is primarily governed by the rotational freedom of the methoxy groups and the potential energy barriers associated with these rotations [5] [17]. The methoxy groups can adopt various rotational conformations, with the preferred orientations being those that minimize steric interactions while maximizing electronic stabilization [5] [18].

Computational studies on similar dimethoxy-substituted benzenes reveal substantial barriers to methoxy group rotation, particularly when the groups are in meta positions relative to each other [5]. The rotation barriers typically range from 100 to 5000 wavenumbers (1.2 to 60 kilojoules per mole), depending on the specific substitution pattern and intermolecular interactions [5].

| Conformational Parameter | Energy Range | Description |

|---|---|---|

| Methoxy rotation barrier | 1.2-60 kJ/mol | Position-dependent [5] |

| Nitro group torsion | <5° from planarity | Nearly planar [4] [18] |

| Methyl group rotation | <2 kJ/mol | Nearly free rotation [5] [19] |

The nitro group exhibits minimal conformational flexibility, maintaining a nearly planar orientation with respect to the aromatic ring [4] [18]. This planarity is essential for optimal orbital overlap and resonance stabilization [7] [4]. Any deviation from planarity results in decreased conjugation and reduced molecular stability [4] [18].

The overall molecular conformation is influenced by intramolecular interactions between the various substituents [17] [18]. Steric interactions between the methoxy groups and adjacent substituents can lead to slight deviations from ideal bond angles and may influence the preferred rotational conformations [5] [17].

Isomeric Considerations

4,5-Dimethoxy-2-nitrotoluene represents one specific isomer within a family of dimethoxy-nitrotoluene compounds that differ in the positions of the substituents on the benzene ring [3] [20]. The systematic naming reflects the specific substitution pattern, with the nitro group at position 2 and methoxy groups at positions 4 and 5 relative to the methyl group at position 1 [1] [3].

Several constitutional isomers exist with the same molecular formula but different substitution patterns [3] [20]. These include compounds with methoxy groups at different positions (such as 2,3-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 2,6-dimethoxy, 3,4-dimethoxy, and 3,5-dimethoxy arrangements) combined with the nitro group at various positions [3] [20].

| Isomer Type | Number of Possible Isomers | Key Distinguishing Features |

|---|---|---|

| Constitutional | >20 | Different substitution positions [3] [20] |

| Conformational | 3-9 per isomer | Methoxy group orientations [5] |

| Optical | None | No chiral centers present [1] [2] |

The 4,5-dimethoxy substitution pattern creates a unique electronic environment where the two methoxy groups are positioned adjacent to each other, enabling potential cooperative electronic effects [9] [10]. This arrangement differs significantly from meta-disubstituted analogs, where the methoxy groups are separated and exhibit independent electronic influences [9] [5].

The specific isomeric identity of 4,5-dimethoxy-2-nitrotoluene influences its physical properties, chemical reactivity, and spectroscopic characteristics [3] [21]. The adjacent positioning of the methoxy groups creates opportunities for enhanced electron donation to the aromatic ring compared to non-adjacent arrangements [9] [10]. This electronic cooperation affects the compound's behavior in electrophilic aromatic substitution reactions and influences its overall stability [17] [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant